molecular formula C11H11N3O2S B2801260 6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034633-11-7

6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B2801260
CAS No.: 2034633-11-7
M. Wt: 249.29
InChI Key: OHERPMZVCUMCRA-UHFFFAOYSA-N
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Description

6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide is a chemical compound intended for research and development applications. As a member of the pyrimidine-4-carboxamide family, this class of compounds has been identified as a scaffold of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors . Pyrimidine carboxamides have been extensively studied for their potential in various therapeutic areas. Structure-activity relationship (SAR) studies on similar pyrimidine-4-carboxamides have demonstrated their utility as potent and selective inhibitors of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipid mediators . Furthermore, pyrimidine and pyrimidine-fused derivatives, such as thieno[2,3-d]pyrimidines, are recognized as promising pharmacophores with a broad spectrum of biological activities, including antimalarial and anticancer properties, making them valuable tools for pharmacological research . Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules or for exploring new biological targets. Its structure, featuring a pyrimidine ring with methoxy and carboxamide substituents, is a common motif in drug discovery efforts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-16-10-5-9(13-7-14-10)11(15)12-6-8-3-2-4-17-8/h2-5,7H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHERPMZVCUMCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. This process can be carried out using various methods, including catalytic and non-catalytic amidation . The reaction conditions often involve the use of coupling reagents or catalysts to activate the carboxylic acid and facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of pyrimidine derivatives, including 6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide.

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer progression. For instance, derivatives of thiophenyl thienopyrimidinone have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7) through the inhibition of pim-1 kinase activity, which is crucial for cell proliferation and survival .
  • In Vivo Studies : In animal models, these derivatives have resulted in reduced tumor growth compared to controls, indicating their potential as effective anti-cancer agents .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes involved in lipid metabolism.

  • NAPE-PLD Inhibition : Research shows that pyrimidine-4-carboxamide derivatives can act as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in the metabolism of bioactive lipids. Enhancing the potency of these compounds could lead to novel treatments for metabolic disorders .

Case Studies and Findings

StudyFocusFindings
Anti-cancer activityDemonstrated significant cytotoxicity against MCF-7 cells; reduced tumor growth in vivo.
Enzyme inhibitionIdentified structure-activity relationships leading to potent NAPE-PLD inhibitors; optimized derivatives showed improved efficacy.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide include other pyrimidine derivatives and thiophene-based compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties .

Uniqueness

What sets this compound apart is its unique combination of a pyrimidine ring with a thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

6-Methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide is a compound that combines a pyrimidine ring with a thiophene moiety, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic properties, molecular mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group attached to the pyrimidine ring and a thiophene group linked via a methyl bridge. This unique structure is believed to influence its biological properties significantly.

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit anticancer activities. A study demonstrated that various pyrimidine derivatives showed significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents like etoposide, indicating enhanced efficacy .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
EtoposideMCF-72.19 ± 1.87
Compound 12A5490.03 ± 0.0056
Compound 16Colo-2050.01 ± 0.074

Antimicrobial Activity

The compound has been investigated for its antimicrobial effects against various pathogens. Studies suggest that similar pyrimidine derivatives possess significant antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Molecular Mechanisms

The precise molecular mechanisms underlying the biological activities of this compound remain largely unexplored. However, it is hypothesized that the compound may interact with specific biomolecules such as enzymes or receptors involved in cell signaling pathways related to cancer proliferation and inflammation .

Case Study: Anticancer Activity

In a comparative study of several pyrimidine derivatives, this compound was evaluated alongside other compounds for its anticancer potential. The results indicated that this compound exhibited promising activity against various cancer cell lines, with ongoing research aimed at elucidating its mechanism of action and optimizing its efficacy .

Structure-Activity Relationship (SAR)

A comprehensive analysis of SAR for pyrimidine derivatives has shown that substituents at specific positions significantly influence biological activity. The presence of electron-donating groups like methoxy enhances the anticancer potential of these compounds .

Q & A

Q. What are the established synthetic routes for 6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sequential coupling of pyrimidine and thiophene precursors. A common approach includes:

Pyrimidine Core Formation : Reacting 4-chloropyrimidine derivatives with methoxy-substituted nucleophiles under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to install the 6-methoxy group .

Amide Bond Formation : Coupling the pyrimidine-4-carboxylic acid intermediate with thiophen-2-ylmethanamine using carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous DCM .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Optimization Strategies : Reaction yields are improved by controlling temperature (±5°C tolerance), solvent polarity, and stoichiometric ratios (1:1.2 molar excess of amine). Microwave-assisted synthesis (100°C, 30 min) may reduce side products .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Characterization employs:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons appear as a singlet (~δ 3.9 ppm). Thiophene protons show splitting patterns (δ 6.8–7.2 ppm) .
    • ¹³C NMR : Carbonyl signals (C=O) near δ 165–170 ppm confirm amide formation .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error (e.g., [M+H]⁺ calculated for C₁₂H₁₂N₂O₂S: 262.0625) .
  • X-ray Crystallography : Resolves dihedral angles between pyrimidine and thiophene rings (e.g., ~12° twist observed in analogs) .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

Methodological Answer: Key reactive sites:

  • Methoxy Group (C6) : Susceptible to demethylation under acidic conditions (e.g., HBr/AcOH) to yield hydroxylated analogs .
  • Amide Bond : Hydrolyzes in strong acids/bases but stable in physiological pH. Can undergo nucleophilic substitution at the carbonyl carbon with Grignard reagents .
  • Thiophene Ring : Electrophilic aromatic substitution (e.g., bromination at C5) enhances bioactivity .
    Derivatization Guidance : Protect the amide with Boc groups during thiophene modifications to prevent side reactions .

Advanced Research Questions

Q. How can pharmacokinetic limitations (e.g., rapid clearance) be addressed through structural modification?

Methodological Answer:

  • Bioavailability Enhancement :
    • Introduce electron-withdrawing substituents (e.g., -CF₃ at pyrimidine C2) to reduce metabolic oxidation .
    • Replace methoxy with trifluoromethoxy to improve metabolic stability .
  • Half-Life Extension : Conjugation with PEGylated carriers or cyclodextrin inclusion complexes .
    Validation : Perform comparative in vivo PK studies (rodent models) with LC-MS/MS quantification of plasma levels .

Q. How should researchers resolve contradictions between in vitro bioactivity and in vivo efficacy?

Methodological Answer:

  • Hypothesis Testing :
    • Solubility Check : Measure logP (e.g., >3 indicates poor aqueous solubility; use DLS to assess aggregation).
    • Metabolite Screening : Incubate with liver microsomes to identify inactive/degraded metabolites .
    • Target Engagement Assays : Use SPR or CETSA to confirm binding to intended targets (e.g., kinase domains) .
  • Structural Adjustments : Add polar groups (e.g., -SO₂NH₂) to improve solubility without sacrificing target affinity .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase PDB:1M17). Focus on hydrogen bonding with the amide and π-π stacking with thiophene .
  • MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability. Monitor RMSD (<2 Å indicates stable complexes) .
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with IC₅₀ data from kinase inhibition assays .

Q. What methodologies enable regioselective modification of the pyrimidine ring?

Methodological Answer:

  • Directed Ortho-Metalation : Use LDA to deprotonate C5 of pyrimidine, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Cross-Coupling : Suzuki-Miyaura at C2 or C4 with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
  • Protection/Deprotection : Temporarily mask the amide with a TMS group during C6 methoxy substitution .

Q. How can analytical methods be optimized for detecting low-concentration metabolites?

Methodological Answer:

  • LC-MS/MS Parameters :
    • Column : C18 (2.1 × 50 mm, 1.7 µm).
    • Ionization : ESI+ with 35 eV collision energy.
    • MRM Transitions : Monitor m/z 262→154 (parent) and m/z 278→170 (hydroxylated metabolite) .
  • Sample Prep : Solid-phase extraction (HLB cartridges) to concentrate analytes from plasma .

Q. What experimental designs assess stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic : 0.1 M HCl, 37°C, 24h (HPLC monitoring).
    • Oxidative : 3% H₂O₂, RT, 6h.
    • Photolytic : Expose to UV (254 nm) for 48h .
  • Buffer Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Quantify degradation via HPLC-UV .

Q. How are reaction pathways rationalized when unexpected byproducts form during synthesis?

Methodological Answer:

  • Mechanistic Probes :
    • Isotope labeling (e.g., ¹⁸O in methoxy group) to track demethylation pathways .
    • Trapping experiments with TEMPO to detect radical intermediates .
  • Computational Analysis : Calculate transition state energies (Gaussian 09, B3LYP/6-31G*) to identify competing pathways .

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